2-(3,4-Dimethoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a chromen-4-one core with a 3,4-dimethoxyphenyl group and a 3-oxobutan-2-yloxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with 3,4-dimethoxybenzene.
Attachment of the 3-Oxobutan-2-yloxy Group: This can be done via esterification or etherification reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromen-4-one core or the substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives or fully reduced chromen-4-one cores.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for conditions like cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound can be used in the development of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)chromen-4-one: Lacks the 3-oxobutan-2-yloxy group but shares the chromen-4-one core and 3,4-dimethoxyphenyl group.
3-(3-Oxobutan-2-yloxy)chromen-4-one: Lacks the 3,4-dimethoxyphenyl group but contains the chromen-4-one core and 3-oxobutan-2-yloxy group.
2-Phenyl-3-(3-oxobutan-2-yloxy)chromen-4-one: Contains a phenyl group instead of the 3,4-dimethoxyphenyl group.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the 3,4-dimethoxyphenyl group and the 3-oxobutan-2-yloxy group enhances its potential for diverse applications and interactions with molecular targets.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12(22)13(2)26-21-19(23)15-7-5-6-8-16(15)27-20(21)14-9-10-17(24-3)18(11-14)25-4/h5-11,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIYZZIJABTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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